2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetonitrile
Description
2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetonitrile is a pyrazole-based nitrile derivative characterized by a 4-iodo substituent and a methyl group on the pyrazole ring. Pyrazole derivatives are widely investigated for their electronic properties, reactivity, and applications in pharmaceuticals and materials science. The acetonitrile moiety contributes to polarity and reactivity, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H6IN3 |
|---|---|
Molecular Weight |
247.04 g/mol |
IUPAC Name |
2-(4-iodo-1-methylpyrazol-3-yl)acetonitrile |
InChI |
InChI=1S/C6H6IN3/c1-10-4-5(7)6(9-10)2-3-8/h4H,2H2,1H3 |
InChI Key |
RRDPOWRBXCZINK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)CC#N)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetonitrile typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine, followed by iodination . The reaction conditions often require the use of iodine as a catalyst and may involve intermediate products such as electrophilic PhSI particles . The process is carried out under controlled laboratory conditions to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency. Safety measures are strictly adhered to, given the hazardous nature of some reagents involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, reduction can produce amines, and substitution reactions can result in various substituted pyrazoles .
Scientific Research Applications
2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetonitrile has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The iodine atom in the compound plays a crucial role in its reactivity, facilitating the formation of electrophilic intermediates that can interact with various biological molecules . These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Pyrazole and Triazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

